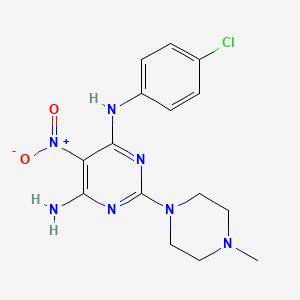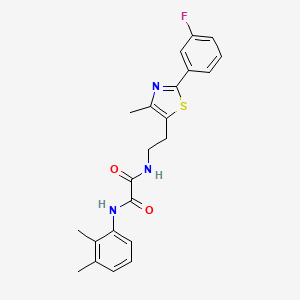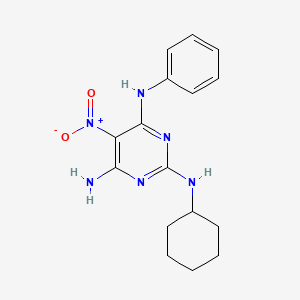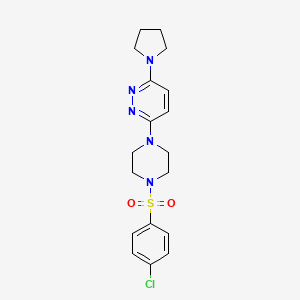![molecular formula C19H14ClN3OS B11261377 N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261377.png)
N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide est un composé hétérocyclique qui appartient à la classe des imidazo[2,1-b]thiazoles. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazole fusionné à un cycle imidazole, et substitué par un groupe chlorophényle, un groupe méthyle et un groupe phényle. La présence de ces substituants confère au composé des propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide implique généralement la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Une méthode courante implique la réaction du 2-chlorobenzaldéhyde avec la thiosemicarbazide pour former la thiosemicarbazone correspondante. Cet intermédiaire est ensuite cyclisé avec l'α-bromoacétophénone en présence d'une base, telle que le carbonate de potassium, pour donner le dérivé imidazo[2,1-b]thiazole désiré .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir un rendement élevé et une pureté élevée du produit final. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir des groupes fonctionnels spécifiques en leurs formes réduites.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Amines ou thiols en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés imidazo[2,1-b]thiazole substitués.
Applications de recherche scientifique
La N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques et optiques uniques.
Mécanisme d'action
Le mécanisme d'action de la N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Le composé peut se lier à l'ADN et aux protéines, perturbant leur fonction normale. Par exemple, il peut inhiber l'activité des enzymes topoisomérases, conduisant à des dommages à l'ADN et à la mort cellulaire . De plus, il peut interférer avec les voies de signalisation impliquées dans la prolifération cellulaire et l'apoptose, ce qui en fait un agent anticancéreux potentiel.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its anticancer properties, as it can inhibit the proliferation of cancer cells in vitro.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien contenant un cycle thiazole.
Ritonavir : Un médicament antirétroviral contenant une partie thiazole.
Abafungin : Un médicament antifongique avec une structure thiazole.
Bleomycine : Un médicament antinéoplasique qui comprend un cycle thiazole.
Unicité
La N-(2-chlorophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement aux autres dérivés du thiazole, ce composé possède une combinaison de groupes chlorophényle, méthyle et phényle, ce qui en fait un échafaudage polyvalent pour d'autres modifications chimiques et des applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C19H14ClN3OS |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) |
Clé InChI |
QCLUEIIBRLIEQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261325.png)


![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine](/img/structure/B11261346.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)

![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)
![ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)
![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)
![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B11261406.png)

